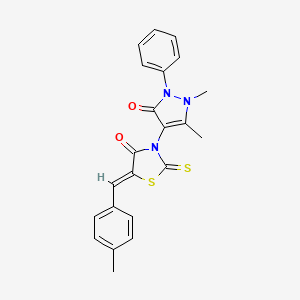

![molecular formula C23H19N3O3 B3483637 2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3483637.png)

2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Vue d'ensemble

Description

The compound “2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenyl group, and an oxadiazolyl group, all connected by an acetamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the oxadiazole ring could potentially disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is stored or used. For example, compounds with similar structures have been used as ligands for the ruthenium-catalyzed reduction of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the methoxyphenyl and phenyl groups could influence its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, including variants related to the specified compound, have shown promise in antimicrobial and hemolytic activities. Studies have found that such compounds are active against various microbial species, exhibiting less toxicity and potential for further biological applications (Gul et al., 2017).

Anticancer Properties

Research into novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds has revealed their cytotoxicity on various human leukemic cell lines. This indicates potential utility in anticancer therapies, particularly for certain synthesized compounds showing high cytotoxicity against specific cell lines (Vinayak et al., 2014).

Inhibition of Collapsin Response Mediator Protein 1 (CRMP 1)

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit CRMP 1 in the context of small lung cancer treatment. Some compounds in this category have shown considerable inhibition of cell growth, indicating their potential in cancer treatment strategies (Panchal et al., 2020).

Antimicrobial Properties of Derivatives

A variety of 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies have emphasized the role of specific molecular structures, such as the presence of fluorine atoms, in enhancing these properties (Parikh & Joshi, 2014).

Selective Antagonists for Human Adenosine A3 Receptors

Research has identified that certain derivatives of 1,3,4-oxadiazole, such as 4-(4-Methoxyphenyl)-2-aminothiazole, are effective as selective antagonists for human adenosine A3 receptors. This suggests potential applications in treatments involving adenosine receptor pathways (Jung et al., 2004).

Antibacterial Agents

Several derivatives of 1,3,4-oxadiazole have been synthesized and shown significant antibacterial activity. These findings highlight the potential of these compounds in developing new antibacterial treatments (Ramalingam et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-20-13-7-16(8-14-20)15-21(27)24-19-11-9-18(10-12-19)23-26-25-22(29-23)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUPQMPRXKGODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B3483569.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3483575.png)

![2-(ethylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3483578.png)

![1-(3-chlorophenyl)-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B3483595.png)

![2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3483598.png)

![2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3483606.png)

![4-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3483619.png)

![4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3483634.png)

![2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3483643.png)

![2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3483651.png)

![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-5-hydroxybenzoic acid](/img/structure/B3483653.png)

![N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B3483667.png)

![N-(tert-butyl)-3-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B3483675.png)